1-[2-METHYL-4-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Overview
Description
1-[2-METHYL-4-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound featuring a pyrrolidine ring, a thiophene ring, and a thiourea moiety
Preparation Methods
The synthesis of 1-[2-METHYL-4-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the thiophene ring: This can be done via cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the thiourea moiety: This involves the reaction of isothiocyanates with amines under controlled conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[2-METHYL-4-NITRO-5-(PY
Properties
IUPAC Name |
N-[(2-methyl-4-nitro-5-pyrrolidin-1-ylphenyl)carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-11-9-14(21(23)24)13(20-6-2-3-7-20)10-12(11)18-17(25)19-16(22)15-5-4-8-26-15/h4-5,8-10H,2-3,6-7H2,1H3,(H2,18,19,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAIWDBEMFJEDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=CS2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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